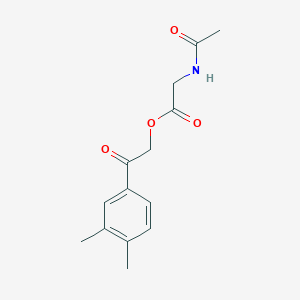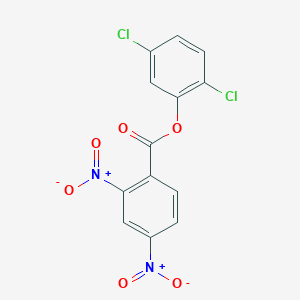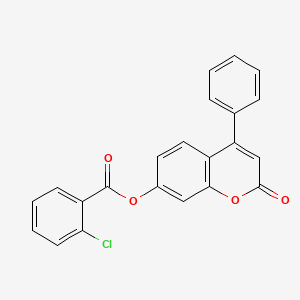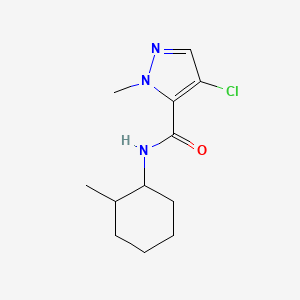![molecular formula C16H21N5OS2 B4622503 2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)
2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide
Vue d'ensemble
Description
The compound belongs to a class of chemicals that have been widely studied for their potential antimicrobial, antifungal, and anticancer properties. Research has focused on the synthesis and evaluation of triazole and thiazole derivatives due to their clinical importance against drug-resistant pathogens and cancer cell lines.
Synthesis Analysis
Synthesis of triazole and thiazole derivatives involves various chemical reactions, including the reaction of propionic acid hydrazides with aryl/alkyl isothiocyanates to give thiosemicarbazides, which are then cyclized to furnish mercaptotriazoles. These are reacted with chloro-N-(2-thiazolyl)acetamide to synthesize the desired derivatives. The chemical structures are usually elucidated using IR, 1H-NMR, FAB+-MS spectral data (Turan-Zitouni et al., 2005).
Molecular Structure Analysis
Molecular structure analysis involves using techniques such as single-crystal X-ray diffraction to determine the crystalline structure of the compounds. These analyses help in understanding the arrangement of atoms within the compound and its stereochemistry, which is crucial for its biological activity (叶姣 et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cycloaddition reactions, to form triazole rings. The presence of substituents like allyl and cyclohexyl groups can significantly influence the reactivity and properties of the molecule. Chemical properties are investigated through a variety of reactions, including electrophilic quaternization and cyclocondensation, to explore the reactivity and potential applications of these compounds (Shestopalov et al., 1990).
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally similar to 2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide have been synthesized and evaluated for their antimicrobial properties. For example, Rezki et al. (2016) demonstrated that 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus exhibit promising antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains, with minimum inhibition concentrations (MICs) ranging from 4 to 16 μg/mL (Rezki, 2016). Similarly, Turan-Zitouni et al. (2005) synthesized thiazole derivatives of triazoles and reported their significant antifungal and antibacterial activities (Turan-Zitouni et al., 2005).
Antitumor Activity
Several studies have focused on the synthesis of thiazole and triazole derivatives for their potential antitumor activities. El-Bayouki et al. (2011) explored novel 4(3H)-quinazolinones containing biologically active thiazole, pyridinone, and chromene moieties, exhibiting expected antitumor and antifungal activities. These compounds were found to have significant inhibitory effects on various cancer cell lines, showcasing the therapeutic potential of such molecules (El-Bayouki et al., 2011).
Insecticidal Activity
The versatility of thiazole and triazole derivatives extends to their use as insecticidal agents. Fadda et al. (2017) utilized a cyanoacetamide precursor to synthesize various heterocycles, including triazoles, which were tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, highlighting the compound's potential in agricultural applications (Fadda et al., 2017).
Surface Active Agents
El-Sayed and Ahmed (2016) synthesized nonionic surfactants containing a heterocyclic nucleus, demonstrating improvements in surfactant properties. These compounds, derived from cyanoacetamide precursors like the one of interest, were evaluated for their antimicrobial and surface activities, indicating their potential in the development of new surface active agents (El-Sayed & Ahmed, 2016).
Propriétés
IUPAC Name |
2-[(5-cyclohexyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS2/c1-2-9-21-14(12-6-4-3-5-7-12)19-20-16(21)24-11-13(22)18-15-17-8-10-23-15/h2,8,10,12H,1,3-7,9,11H2,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHHFASIWFFFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4622442.png)
![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)
![3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)
![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B4622490.png)




![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)